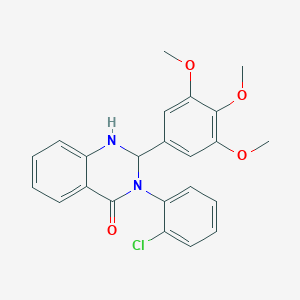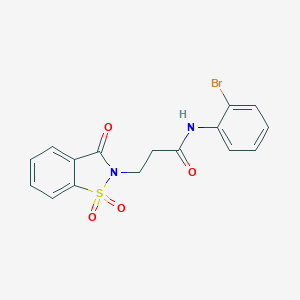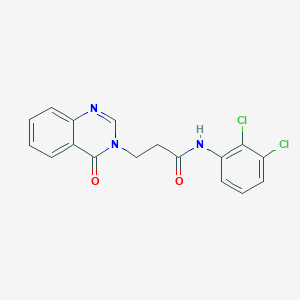
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3,4,5-trimethoxyaniline as the primary starting materials.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the quinazolinone core structure.
Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties compared to the parent compound.
Applications De Recherche Scientifique
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4,5-trimethoxyphenyl)-4(3H)-quinazolinone
- 3-(2-chlorophenyl)-4(3H)-quinazolinone
- 2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the chlorophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its interactions with specific molecular targets, leading to its unique biological activities.
Propriétés
Formule moléculaire |
C23H21ClN2O4 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21ClN2O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)22-25-17-10-6-4-8-15(17)23(27)26(22)18-11-7-5-9-16(18)24/h4-13,22,25H,1-3H3 |
Clé InChI |
RLGHQKWZPQUGQE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-phenoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B299402.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B299404.png)
![1-(4-ethylphenyl)-5-oxo-N-[2-(2-toluidinocarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B299406.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)
![N-dibenzo[b,d]furan-3-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B299414.png)

![Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B299417.png)

![N-(2,3-dichlorophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299421.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299422.png)
![2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B299424.png)
![Ethyl 3-[(3,4-dichlorobenzoyl)amino]phenylcarbamate](/img/structure/B299425.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide](/img/structure/B299426.png)
